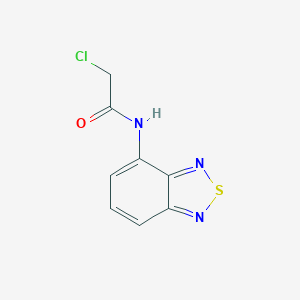

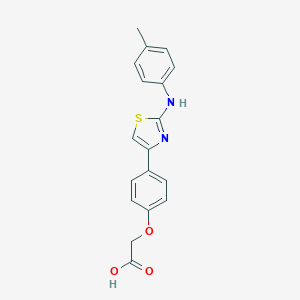

N-(2,1,3-benzothiadiazol-4-yl)-2-chloroacetamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-chloroacetamide derivatives involves the use of 2-chloro-N-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-chloroacetamide as doubly electrophilic building blocks for the formation of ring annulated thiazolo[3,2-a]pyrimidinone products. This process typically results in acceptable product yields through the elimination of by-products such as aniline or 2-aminobenzothiazole (B. Janardhan et al., 2014).

Molecular Structure Analysis

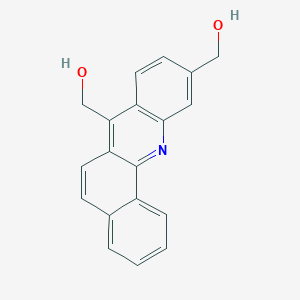

The molecular structure of the synthesized compounds, including the title compound, has been confirmed through analytical and spectral studies, alongside single crystal X-ray data. For instance, the structure of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide, a related compound, has been established by elemental analysis and spectroscopic techniques such as IR, 1H and 13C NMR, and mass spectrometry, highlighting the versatility of N-(2,1,3-benzothiadiazol-4-yl)-2-chloroacetamide in synthesizing novel heterocyclic compounds (Ali M. M. Mohamed et al., 2020).

Chemical Reactions and Properties

N-(2,1,3-Benzothiadiazol-4-yl)-2-chloroacetamide serves as a precursor in various chemical reactions to synthesize novel compounds with potential applications, including antimicrobial and antitumor activities. Its reactivity with different functional groups and compounds opens avenues for the development of compounds with diverse biological activities (Manoj N. Bhoi et al., 2015).

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Organic Compounds

N-(2,1,3-benzothiadiazol-4-yl)-2-chloroacetamide serves as a crucial intermediate in the synthesis of diverse organic molecules, including fused thiazolo[3,2-a]pyrimidinones and other heterocyclic compounds. For instance, it has been used to generate doubly electrophilic building blocks, leading to ring-annulated thiazolo[3,2-a]pyrimidinone products through the elimination of by-products such as aniline or 2-aminobenzothiazole. These synthetic routes are significant for creating complex molecular structures with potential applications in medicinal chemistry and materials science (Janardhan et al., 2014).

Anticancer Activities

Research has also explored the anticancer properties of derivatives synthesized from N-(2,1,3-benzothiadiazol-4-yl)-2-chloroacetamide. Certain derivatives have been prepared and investigated for their anticancer activities, with some compounds showing notable efficacy against specific cancer cell lines. This highlights the potential of such compounds in the development of new anticancer agents (Tay et al., 2012).

Wirkmechanismus

Target of Action

Similar compounds, such as 2-{[7-(5-n,n-ditolylaminothiophen-2-yl)-2,1,3-benzothiadiazol-4-yl]methylene}malononitrile (dtdctb), are known to be used as donor molecules in the development of organic electronics .

Mode of Action

It’s worth noting that similar compounds, like dtdctb, are used as donor molecules in organic electronics . These molecules typically interact with their targets by donating electrons, which can result in changes in the electrical properties of the target.

Biochemical Pathways

Similar compounds are known to play a role in the electron transport chain in organic electronics .

Result of Action

Similar compounds are known to influence the electrical properties of organic electronic devices .

Action Environment

It’s worth noting that environmental factors such as temperature, humidity, and light exposure can often influence the performance and stability of organic electronic devices .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3OS/c9-4-7(13)10-5-2-1-3-6-8(5)12-14-11-6/h1-3H,4H2,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AATZDKLUXUTSRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70360507 | |

| Record name | N-(2,1,3-benzothiadiazol-4-yl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,1,3-benzothiadiazol-4-yl)-2-chloroacetamide | |

CAS RN |

175203-29-9 | |

| Record name | N-(2,1,3-benzothiadiazol-4-yl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-(2,1,3-benzothiadiazol-4-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1'-{Propane-1,3-diylbis[(dimethylazaniumyl)propane-3,1-diyl]}bis{4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]pyridin-1-ium} tetraiodide](/img/structure/B63105.png)

![9-(2-Fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B63106.png)

![Methyl difluoro{1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy}acetate](/img/structure/B63108.png)

![N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B63127.png)